molecular formula C27H31N3O3S B11467573 N-[4-(diethylsulfamoyl)phenyl]-4-(3,4-dihydroisoquinolin-2(1H)-ylmethyl)benzamide

N-[4-(diethylsulfamoyl)phenyl]-4-(3,4-dihydroisoquinolin-2(1H)-ylmethyl)benzamide

Cat. No.: B11467573
M. Wt: 477.6 g/mol
InChI Key: YIKKOQFADCCVLX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-(DIETHYLSULFAMOYL)PHENYL]-4-[(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)METHYL]BENZAMIDE is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and industrial chemistry. This compound features a benzamide core linked to a tetrahydroisoquinoline moiety and a diethylsulfamoyl group, which contribute to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(DIETHYLSULFAMOYL)PHENYL]-4-[(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)METHYL]BENZAMIDE typically involves multi-step organic reactions. One common approach is to start with the preparation of the tetrahydroisoquinoline intermediate, which can be synthesized through the Pictet-Spengler reaction. This intermediate is then coupled with a benzamide derivative under suitable conditions, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, solvent choice, and reaction time. Additionally, purification techniques such as recrystallization or chromatography are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N-[4-(DIETHYLSULFAMOYL)PHENYL]-4-[(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)METHYL]BENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzamide or tetrahydroisoquinoline moieties using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

N-[4-(DIETHYLSULFAMOYL)PHENYL]-4-[(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)METHYL]BENZAMIDE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its pharmacological properties, including potential therapeutic effects against various diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-[4-(DIETHYLSULFAMOYL)PHENYL]-4-[(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)METHYL]BENZAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting cellular pathways. For instance, it could inhibit enzyme activity by mimicking the substrate or binding to the active site, thereby blocking the enzyme’s function.

Comparison with Similar Compounds

Similar Compounds

  • N-[4-(METHYLSULFAMOYL)PHENYL]-4-[(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)METHYL]BENZAMIDE
  • N-[4-(ETHYLSULFAMOYL)PHENYL]-4-[(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)METHYL]BENZAMIDE

Uniqueness

N-[4-(DIETHYLSULFAMOYL)PHENYL]-4-[(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)METHYL]BENZAMIDE is unique due to the presence of the diethylsulfamoyl group, which may enhance its solubility, stability, and biological activity compared to similar compounds. This structural feature can influence its interaction with molecular targets and its overall pharmacokinetic properties.

Properties

Molecular Formula

C27H31N3O3S

Molecular Weight

477.6 g/mol

IUPAC Name

N-[4-(diethylsulfamoyl)phenyl]-4-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)benzamide

InChI

InChI=1S/C27H31N3O3S/c1-3-30(4-2)34(32,33)26-15-13-25(14-16-26)28-27(31)23-11-9-21(10-12-23)19-29-18-17-22-7-5-6-8-24(22)20-29/h5-16H,3-4,17-20H2,1-2H3,(H,28,31)

InChI Key

YIKKOQFADCCVLX-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)CN3CCC4=CC=CC=C4C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.